Ethyl 2-(3-cyclopropyl-4-(difluoromethyl)-6-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl)acetate
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Overview
Description
Ethyl 2-(3-cyclopropyl-4-(difluoromethyl)-6-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl)acetate is a complex organic compound featuring a pyrazolo[3,4-b]pyridine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(3-cyclopropyl-4-(difluoromethyl)-6-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl)acetate typically involves multiple steps, starting from commercially available precursors. One common approach includes the formation of the pyrazolo[3,4-b]pyridine core through cyclization reactions, followed by the introduction of the difluoromethyl and cyclopropyl groups via selective functionalization reactions. The final step involves esterification to form the ethyl acetate moiety.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, controlled temperature and pressure conditions, and efficient purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(3-cyclopropyl-4-(difluoromethyl)-6-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the difluoromethyl group to a methyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the difluoromethyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce methylated derivatives.
Scientific Research Applications
Ethyl 2-(3-cyclopropyl-4-(difluoromethyl)-6-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl)acetate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and receptor binding.
Industry: It can be used in the development of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of Ethyl 2-(3-cyclopropyl-4-(difluoromethyl)-6-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethyl group can enhance binding affinity and selectivity, while the cyclopropyl group may contribute to the compound’s stability and bioavailability. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-(3-cyclopropyl-4-(difluoromethyl)-6-(4-fluorophenyl)-1H-pyrazolo[3,4-b]pyridin-1-yl)acetate
- Ethyl 2-(3-cyclopropyl-4-(difluoromethyl)-6-oxo-7H-pyrazolo[3,4-b]pyridin-1-yl)acetate
Uniqueness
Ethyl 2-(3-cyclopropyl-4-(difluoromethyl)-6-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl)acetate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both difluoromethyl and cyclopropyl groups enhances its potential for diverse applications compared to similar compounds.
Properties
Molecular Formula |
C15H17F2N3O2 |
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Molecular Weight |
309.31 g/mol |
IUPAC Name |
ethyl 2-[3-cyclopropyl-4-(difluoromethyl)-6-methylpyrazolo[3,4-b]pyridin-1-yl]acetate |
InChI |
InChI=1S/C15H17F2N3O2/c1-3-22-11(21)7-20-15-12(13(19-20)9-4-5-9)10(14(16)17)6-8(2)18-15/h6,9,14H,3-5,7H2,1-2H3 |
InChI Key |
DLOKRUMEALBWRA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CN1C2=NC(=CC(=C2C(=N1)C3CC3)C(F)F)C |
Origin of Product |
United States |
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